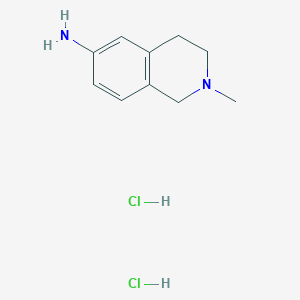

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

描述

Chemical Identity and Nomenclature

The compound 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride possesses multiple standardized identifiers that facilitate its recognition across various chemical databases and research platforms. The Chemical Abstracts Service has assigned the registry number 2139294-76-9 to this dihydrochloride salt form, while the parent amine compound bears the registry number 14097-37-1. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride, which precisely describes its structural composition and salt formation.

The molecular formula C10H16Cl2N2 represents the dihydrochloride salt, with a corresponding molecular weight of 235.15 grams per mole. The parent compound without the hydrochloride groups maintains the formula C10H14N2 with a molecular weight of 162.23 grams per mole. This compound is also recognized by numerous synonymous names including 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride, 2-methyl-1,2,3,4-tetrahydro-6-isoquinolinamine dihydrochloride, and 6-isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-, dihydrochloride.

Table 1. Primary Chemical Identifiers

| Parameter | Dihydrochloride Salt | Free Base |

|---|---|---|

| Chemical Abstracts Service Number | 2139294-76-9 | 14097-37-1 |

| Molecular Formula | C10H16Cl2N2 | C10H14N2 |

| Molecular Weight | 235.15 g/mol | 162.23 g/mol |

| PubChem Compound Identifier | 132274581 | 21436741 |

| Standard International Chemical Identifier Key | SXEYRXKBUOXGOG-UHFFFAOYSA-N | PWHRVVMNFQGSJQ-UHFFFAOYSA-N |

The compound's Simplified Molecular Input Line Entry System representation is CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl for the dihydrochloride salt and CN1CCC2=C(C1)C=CC(=C2)N for the free base. These structural representations provide essential information for computational chemistry applications and database searches across multiple chemical informatics platforms.

Structural Features and Isomeric Variations

The structural architecture of this compound centers around a tetrahydroisoquinoline backbone, which represents a partially saturated derivative of the isoquinoline heterocyclic system. The compound features a bicyclic structure consisting of a benzene ring fused to a six-membered nitrogen-containing ring, with the nitrogen-containing ring being fully saturated. The methyl substituent is positioned at the 2-position of the tetrahydroisoquinoline system, attached directly to the nitrogen atom within the saturated ring portion.

The amino functional group occupies the 6-position of the aromatic ring system, providing the compound with basic properties and potential sites for further chemical modification. This substitution pattern distinguishes the compound from related tetrahydroisoquinoline derivatives such as 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, which bears the amino group at the 7-position instead of the 6-position. The specific positioning of functional groups significantly influences the compound's chemical reactivity, binding properties, and potential biological activities.

The dihydrochloride salt formation occurs through protonation of both nitrogen atoms present in the molecule: the tertiary amine nitrogen within the tetrahydroisoquinoline ring system and the primary amine nitrogen at the 6-position. This dual protonation significantly alters the compound's physicochemical properties, including its solubility profile, stability characteristics, and crystalline behavior compared to the neutral free base form.

Table 2. Structural Comparison with Related Compounds

| Compound | Amino Group Position | Additional Substituents | Molecular Formula |

|---|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | 6-position | Methyl at N-2 | C10H14N2 |

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | 7-position | Methyl at N-2 | C10H14N2 |

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | None | Hydroxyl at 6-position | C10H13NO |

| 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | None | Methoxy at 6,7-positions | C12H17NO2 |

The compound exists primarily as a single structural isomer due to the specific substitution pattern, though conformational flexibility exists within the saturated six-membered ring portion of the molecule. The tetrahydroisoquinoline system can adopt various chair and boat conformations, with the chair conformation typically being more thermodynamically favorable due to reduced steric strain.

Historical Context and Research Significance

The tetrahydroisoquinoline structural class, to which 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine belongs, has maintained significant importance in medicinal chemistry and pharmaceutical research for several decades. Early investigations into tetrahydroisoquinoline derivatives were documented in chemical literature as far back as the 1950s, with researchers exploring various substitution patterns and their effects on biological activity.

The specific compound 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine has appeared in numerous patent applications and research publications, indicating its value as both a synthetic intermediate and a biologically active compound. Patent literature from Astex Therapeutics Limited, published in 2007, referenced this compound as part of broader research into tetrahydroisoquinoline derivatives. Additional research efforts have been documented by pharmaceutical companies including Boehringer Ingelheim International, which has explored various tetrahydroisoquinoline analogs in their drug discovery programs.

Research significance of this compound extends beyond its individual properties to encompass its role as a key building block in synthetic organic chemistry. The presence of both basic nitrogen centers and the amino functional group provides multiple sites for chemical modification, making it a versatile intermediate for the synthesis of more complex molecular structures. The compound has been investigated in the context of developing novel therapeutic agents, particularly those targeting central nervous system disorders and other neurological conditions.

The availability of the compound from multiple chemical suppliers worldwide, with pricing ranging from approximately 31 to 999 United States dollars depending on quantity and purity specifications, demonstrates its established position in the research chemical marketplace. Lead times for procurement typically range from one to twenty days, depending on the supplier location and shipping destination, indicating robust supply chain networks for this important research compound.

属性

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEYRXKBUOXGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) analogs, a class to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq analogs are known to interact with their targets in a way that affects various biological activities .

Biochemical Pathways

Thiq analogs are known to exert diverse biological activities, suggesting they may influence multiple pathways .

Pharmacokinetics

It is noted that the compound has high gi absorption , which can impact its bioavailability.

Result of Action

It is known that thiq analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is noted that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for its stability.

生化分析

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline derivatives, which are known to influence enzymatic activities. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions. Its degradation over time can lead to changes in its biochemical activity, which must be considered in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within the cell. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments. These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its activity and interactions with other biomolecules, thereby modulating its biochemical effects.

生物活性

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride (CAS No. 2139294-76-9) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 235.15 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility and stability in biological assays.

Research indicates that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine may influence dopaminergic systems. A study involving chronic administration in C57BL/6J mice revealed that this compound can reduce the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra and locus coeruleus. This reduction suggests a potential role in neurodegenerative processes akin to those observed in Parkinson's disease .

Table 1: Summary of Biological Effects

Pharmacological Studies

Pharmacological studies have highlighted the compound's potential as a neuroprotective agent. In vitro studies demonstrated that it could modulate neurotransmitter levels and exhibit antioxidant properties. These findings suggest that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine might protect against oxidative stress-related neuronal damage.

Case Study: Neuroprotective Effects

A notable case study involved the administration of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine in models of oxidative stress. The results indicated significant reductions in markers of oxidative damage and improvements in neuronal survival rates compared to control groups . This suggests a promising avenue for therapeutic applications in neurodegenerative diseases.

Toxicological Profile

Despite its potential benefits, the toxicological profile of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine requires careful consideration. Hazard statements associated with this compound include risks of acute toxicity upon ingestion or skin contact . Therefore, safety assessments are crucial for any therapeutic development.

科学研究应用

Therapeutic Applications

- Anticancer Activity : Research indicates that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma cells (HT-29) with IC50 values indicating potent activity .

- Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed after treatment, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies, particularly in conditions like Parkinson's disease and depression .

Case Study 1: Antiproliferative Activity

In a study examining a library of tetrahydroisoquinoline derivatives, this compound was tested for antiproliferative activity against several cancer cell lines. The results indicated significant inhibition of cell growth with potential implications for cancer therapy .

Case Study 2: Anti-inflammatory Efficacy

A study focused on the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing inflammation in animal models. The findings highlighted its potential for developing new anti-inflammatory drugs.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

- CAS No.: 2139294-76-9

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Molecular Weight : 235.15 g/mol

- Storage : Stable at room temperature under inert atmosphere .

Physicochemical Properties: The dihydrochloride salt form enhances water solubility compared to the free base, making it suitable for pharmaceutical formulations. Its structure comprises a tetrahydroisoquinoline core with a methyl group at position 2 and an amine substituent at position 4. The chloride counterions contribute to ionic stability and bioavailability .

Applications: Primarily used in research settings as a synthetic intermediate or pharmacological probe. Its isoquinoline scaffold is relevant to central nervous system (CNS) drug development, though specific therapeutic applications require further study .

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS No. | Substituents | Molecular Formula | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | 2139294-76-9* | Amine at position 7 | C₁₀H₁₄N₂ | 1.00 | Positional isomer of target |

| This compound | 2139294-76-9 | Amine at position 6; dihydrochloride | C₁₀H₁₆Cl₂N₂ | 0.97 | Salt form enhances solubility |

| 7-Amino-1,2,3,4-tetrahydroisoquinoline | 72299-67-3 | Amine at position 7; no methyl | C₉H₁₂N₂ | 0.97 | Lack of methyl group at position 2 |

| 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | 14097-36-0 | Nitro at position 6 | C₁₀H₁₂N₂O₂ | — | Nitro group instead of amine |

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol | 14097-42-8 | Hydroxyl at position 5 | C₁₀H₁₃NO | — | Polar hydroxyl substituent |

*Note: The CAS No. overlap between the 6-amine dihydrochloride and 7-amine free base in may reflect a database error.

Physicochemical and Functional Differences

- Solubility: The dihydrochloride salt form of the target compound exhibits higher aqueous solubility than neutral analogs like 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 14097-36-0) .

- Reactivity : Nitro-substituted derivatives (e.g., CAS 14097-36-0) are often intermediates for further reduction to amines, while hydroxylated analogs (e.g., CAS 14097-42-8) may participate in hydrogen bonding or conjugation reactions .

- Bioactivity: Positional isomerism (6- vs. 7-amine) can significantly alter receptor binding. For example, 7-amino derivatives may exhibit divergent pharmacokinetic profiles compared to the 6-amine target .

准备方法

Key Steps:

- Formation of the precursor: An aminoalkylbenzene derivative, such as 2-(3-methoxyphenyl)ethylamine, is prepared through standard amination or alkylation reactions.

- Cyclization: The precursor reacts with formaldehyde or other aldehydes under acidic conditions (hydrochloric acid, hydrobromic acid, or sulfuric acid) to form the tetrahydroisoquinoline ring system.

- Functionalization: Introduction of methyl groups at the 2-position can be achieved via methylation of the nitrogen or the aromatic ring, often using methylating agents like methyl iodide or dimethyl sulfate.

Research Findings:

- A study demonstrates the synthesis of tetrahydroisoquinoline derivatives via the Pictet–Spengler reaction, where formaldehyde and hydrochloric acid facilitate ring closure, followed by demethylation to yield the target compound.

- The process often involves initial formation of a dihydroisoquinoline intermediate, which is then methylated or otherwise functionalized at specific positions.

Hydrolysis and Demethylation Strategies

Hydrolysis of methoxy groups and subsequent demethylation are crucial for obtaining the amino derivative with free phenolic groups, which are often intermediates in the synthesis of the target compound.

Hydrolysis Conditions:

Research Example:

In a patent, partial hydrolysis of methoxy groups was achieved by heating with hydrochloric acid at 90–120°C, leading to the formation of the amino-tetrahydroisoquinoline hydrochloride.

Reductive Methylation

Reductive methylation is employed to introduce methyl groups onto the nitrogen atom of the tetrahydroisoquinoline ring, often using formaldehyde and hydrogen in the presence of a catalyst such as Raney nickel.

Process:

- Formation of N-methyl derivatives: The free amine is treated with formaldehyde and a hydrogenation catalyst under mild conditions, leading to N-methylation.

- Enantioselective synthesis: Chiral catalysts can be used to obtain enantiomerically enriched compounds.

Research Example:

A synthesis described in literature involves reductive methylation of the amino group utilizing formaldehyde and Raney nickel, yielding the N-methyl derivative with high stereoselectivity.

Chiral Synthesis and Enantioselectivity

Chiral synthesis routes utilize transfer hydrogenation with chiral Ru(II) complexes to produce enantiomerically enriched tetrahydroisoquinoline derivatives, including the methylated variants.

Methodology:

- Starting from enantiomerically pure methyl (S)-(+)-mandelate, the tetrahydroisoquinoline core is constructed with high stereocontrol.

- Subsequent methylation and functionalization steps preserve stereochemistry, yielding optically active compounds.

Research Findings:

Chiral transfer hydrogenation allows for the synthesis of enantiomerically pure 2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, as detailed in recent medicinal chemistry reports.

Synthetic Route Summary and Data Table

常见问题

Q. What are the common synthetic routes for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride, and how are intermediates characterized?

The synthesis of this compound often involves multi-step routes, including cyclization, functional group modifications, and salt formation. For example, analogous isoquinoline derivatives are synthesized via allyl boronate chemistry for stereocontrol . Key intermediates are characterized using 1H NMR , mass spectrometry (MS) , and melting point analysis to confirm structural integrity and purity. In studies of similar compounds, intermediates like 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one were purified via silica gel chromatography, with yields ranging from 65% to 92% and enantiomeric excess (ee) up to 94% .

Q. How is the purity and identity of this compound validated in pharmaceutical research?

Purity validation employs reverse-phase HPLC with UV detection and high-resolution mass spectrometry (HRMS) . Reference standards (e.g., deuterated analogs) are used for method calibration, as seen in studies on tetrabenazine derivatives, where deuterated standards ensured accuracy in Abbreviated New Drug Application (ANDA) submissions . Regulatory guidelines (e.g., ICH Q2R1) recommend validation parameters like specificity, linearity, and precision .

Q. What safety considerations are critical during synthesis and handling?

Reactive intermediates (e.g., acyl chlorides) require inert atmospheres (N₂/Ar) and controlled temperatures. Safety protocols include PPE (gloves, goggles) and fume hoods to mitigate risks of toxicity (H300: fatal if swallowed) and flammability (H228) . Storage conditions (e.g., desiccators at 2–8°C) prevent hygroscopic degradation.

Advanced Research Questions

Q. What strategies achieve enantioselective synthesis, and how is stereochemical integrity maintained?

Asymmetric synthesis leverages chiral catalysts like (dIpc)₂BH for kinetic resolution. For example, allyl boronate intermediates undergo hydrogenation at -25°C to isolate (R)-Z-4 (γ-allylborane), which isomerizes to (S)-E-7 at 95°C, achieving 87–94% ee . Stereochemical integrity is maintained via low-temperature quenching and chiral stationary-phase HPLC for enantiomer separation.

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and torsion angles. For example, the structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate was resolved using SHELX, confirming the isoquinoline core and carbamate substitution . High-resolution data (≤1.0 Å) enable charge-density analysis to distinguish protonation states .

Q. What role do deuterated analogs play in analytical method development?

Deuterated internal standards (e.g., 6,7-D6-dimethoxy-3,4-dihydroisoquinoline HCl) minimize matrix effects in LC-MS/MS , improving quantification accuracy. Isotopic dilution corrects for ion suppression, critical in pharmacokinetic studies . For QC applications, 98 atom% D purity ensures minimal interference during method validation (AMV) .

Q. How are structure-activity relationships (SAR) evaluated for derivatives in biological assays?

Derivatives are synthesized with varied substituents (e.g., acetyl, benzoyl) and tested in enzyme inhibition assays (e.g., acetylcholinesterase). In one study, IC₅₀ values for dihydroisoquinolinone derivatives ranged from 0.8 to 12.4 µM, with electron-withdrawing groups enhancing activity . Molecular docking (e.g., AutoDock Vina) correlates substituent effects with binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。